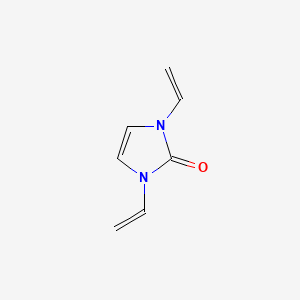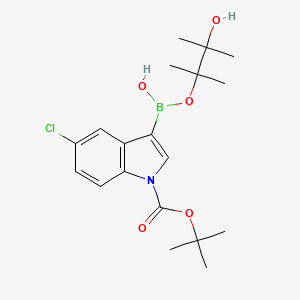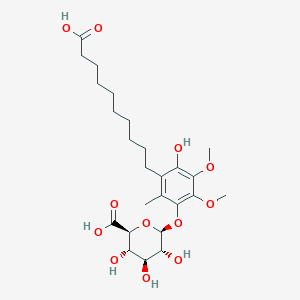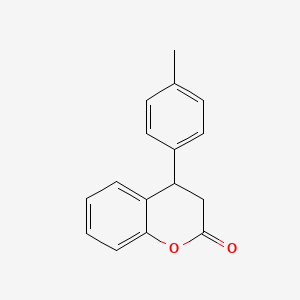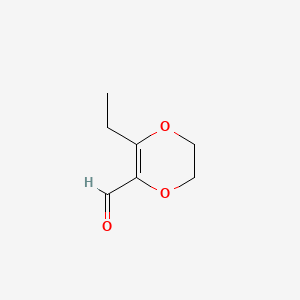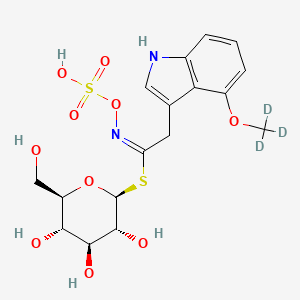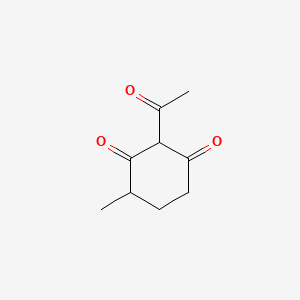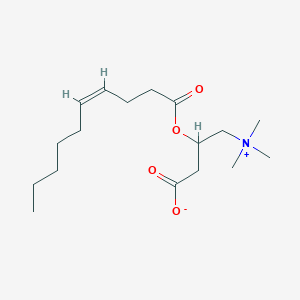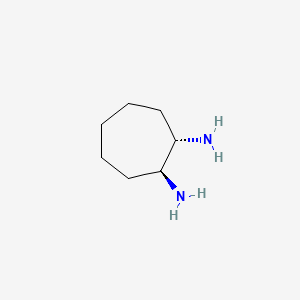
(1S,2S)-Cycloheptane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-Cycloheptane-1,2-diamine: is a chiral diamine compound with the molecular formula C7H16N2 It is characterized by a seven-membered cycloheptane ring with two amino groups attached to the first and second carbon atoms in the (1S,2S) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method for preparing (1S,2S)-Cycloheptane-1,2-diamine involves the asymmetric hydrogenation of cycloheptene derivatives using chiral catalysts. This method ensures high enantioselectivity and yields the desired (1S,2S) configuration.
Reductive Amination: Another approach is the reductive amination of cycloheptanone with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes using chiral catalysts. These processes are optimized for high yield and enantioselectivity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S,2S)-Cycloheptane-1,2-diamine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form cycloheptane derivatives with single amino groups. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with catalysts like palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products:
Oxidation: Imines, oximes.
Reduction: Monoamine derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry:
Chiral Ligands: (1S,2S)-Cycloheptane-1,2-diamine is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Catalysis: It serves as a catalyst or co-catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential in drug development, particularly in the synthesis of chiral drugs and intermediates.
Biochemical Research: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry:
Material Science: this compound is utilized in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: It is investigated for its potential use in the development of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of (1S,2S)-Cycloheptane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, influencing biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
(1S,2S)-Cyclohexane-1,2-diamine: Similar structure but with a six-membered ring. It is also used in chiral synthesis and catalysis.
(1R,2R)-Cycloheptane-1,2-diamine: The enantiomer of (1S,2S)-Cycloheptane-1,2-diamine, with different stereochemistry and potentially different biological activity.
(1S,2S)-Cyclopentane-1,2-diamine: A smaller ring structure with similar applications in chiral synthesis and catalysis.
Uniqueness:
Ring Size: The seven-membered ring of this compound provides unique steric and electronic properties compared to its six- and five-membered counterparts.
Chirality: The specific (1S,2S) configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(1S,2S)-cycloheptane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5,8-9H2/t6-,7-/m0/s1 |
InChI Key |
DBBUVLSRTWYISN-BQBZGAKWSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](CC1)N)N |
Canonical SMILES |
C1CCC(C(CC1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


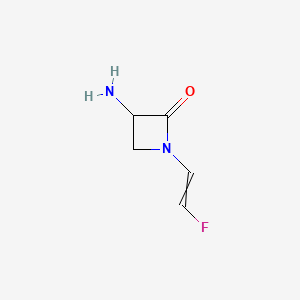
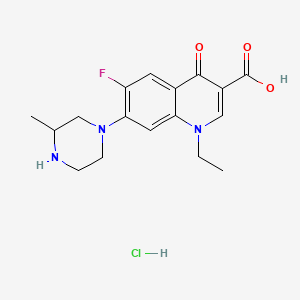
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)
